1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a propan-2-ol backbone linked to a 4-chloro-3-methylphenoxy moiety. The dihydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications. While direct data on its physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, structural analogs suggest moderate molecular weight (~450–500 g/mol) and polar characteristics due to the piperazine and hydroxyl groups .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4.2ClH/c1-16-10-19(3-4-20(16)23)27-14-18(26)13-25-8-6-24(7-9-25)12-17-2-5-21-22(11-17)29-15-28-21;;/h2-5,10-11,18,26H,6-9,12-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGGJFCUFAJECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride is a complex organic compound with significant potential in pharmacology. Its unique structure, characterized by the presence of a piperazine ring and a benzo[d][1,3]dioxole moiety, suggests various biological activities, particularly in the modulation of neurotransmitter systems.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 448.9 g/mol. Its structural features include:
- Piperazine Ring : Commonly found in many pharmaceutical agents, enhancing interaction with biological targets.
- Benzo[d][1,3]dioxole Moiety : Implicated in diverse biological activities, including potential antidepressant effects.
- 4-Chloro-3-Methylphenoxy Group : Increases lipophilicity and may enhance receptor binding affinity.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors, especially those associated with serotonin and dopamine signaling pathways. Research indicates that modifications in the piperazine ring and its substituents can significantly influence the compound's affinity and selectivity for these receptors.
Table 1: Summary of Biological Activities
| Activity | Target Receptor | Mechanism | Reference |
|---|---|---|---|
| Antidepressant Potential | Serotonin Receptors | Modulation of serotonin signaling | 1 |
| Antipsychotic Activity | Dopamine Receptors | Interaction with D2 and D3 dopamine receptors | 4 |
| Neuroprotective Effects | Dopaminergic Neurons | Protection against neurodegeneration | 4 |
Case Studies and Research Findings
Research has demonstrated that compounds structurally similar to this compound exhibit promising pharmacological profiles. For instance:
- Dopamine Receptor Agonism : A study on novel D3 dopamine receptor agonists indicated that structural modifications can lead to selective activation of dopamine pathways without affecting other receptors, suggesting a potential therapeutic application for neuropsychiatric disorders4.
- Serotonin Modulation : Similar compounds have shown efficacy in modulating serotonin receptor activity, which is crucial for developing antidepressants1.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
- Piperazine Derivative Formation : Reaction of the benzo[d][1,3]dioxole intermediate with piperazine.
- Final Coupling Reaction : Involves combining the piperazine derivative with other aromatic groups under specific conditions to yield the final product.
Table 2: Synthetic Pathway Overview
| Step | Reagents/Conditions |
|---|---|
| Cyclization | Catechol + Formaldehyde |
| Piperazine Reaction | Benzo[d][1,3]dioxole + Piperazine |
| Final Coupling | Piperazine Derivative + Aromatic Group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine-based derivatives. Below is a detailed comparison:
Structural Analogues and Key Differences
*Inferred molecular weight based on analogs: ~480–500 g/mol.
Functional Group Impact on Properties
- Target vs. The chlorine atom may enhance lipophilicity and receptor-binding affinity compared to the methoxy group in ’s compound .
- Target vs. Compound : The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound introduces electron-rich aromaticity, which could influence π-π interactions in biological targets compared to the simpler benzyl group in ’s compound .
- Target vs. Compound: The methanone group in replaces the propan-2-ol backbone, drastically altering polarity and hydrogen-bonding capacity. The morpholinosulfonyl group adds steric bulk and polarity, likely affecting solubility and target selectivity .
Pharmacological Implications
While pharmacological data are absent in the provided evidence, structural trends suggest:
- Target Compound: The 4-chloro-3-methylphenoxy group may confer selectivity toward adrenergic or serotonergic receptors, as chlorine is common in CNS-active drugs.
- Compound: The 1-naphthyloxy group’s extended aromatic system might increase nonspecific binding, reducing bioavailability .
- Compound: The 2-methoxyphenoxy group could enhance metabolic stability via steric hindrance of oxidative enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
